4-(1H-Tetrazol-5-YL)piperidine

Vue d'ensemble

Description

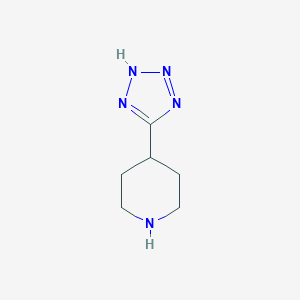

4-(1H-Tetrazol-5-YL)piperidine is a heterocyclic compound that contains both a piperidine ring and a tetrazole ring. The molecular formula of this compound is C6H11N5, and it has a molecular weight of 153.19 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Tetrazol-5-YL)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with sodium azide and triethyl orthoformate, followed by cyclization to form the tetrazole ring . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Substitution Reactions

The nitrogen-rich tetrazole ring and basic piperidine nitrogen facilitate nucleophilic substitution and functionalization.

Key Reactions:

- Chloroacetylation : Reacting 1-aryl-1H-tetrazoles with chloroacetyl chloride yields 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone intermediates. Subsequent displacement with piperidine generates 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., 22–28 ) in yields of 65–85% .

- Nucleophilic Alkylation : The piperidine nitrogen undergoes alkylation with alkyl halides or acyl chlorides. For example, treatment with methyl iodide forms 4-(1-methyl-1H-tetrazol-5-yl)piperidine, enhancing lipophilicity.

Example Reaction Pathway: Table 1: Substitution Reactions of 4-(1H-Tetrazol-5-yl)piperidine

Cycloaddition Reactions

The tetrazole moiety participates in [2+3] cycloadditions with nitriles or alkynes under catalytic conditions.

- Azide-Nitrile Cycloaddition : In the presence of ZnCl₂ and NaN₃, nitriles react to form tetrazoles. This method is scalable and efficient for synthesizing 5-substituted tetrazoles .

- Electrochemical Synthesis : Using RVC anodes and Pt cathodes, aldehydes and hydrazones undergo cyclization with TMSN₃ to yield tetrazole-piperidine hybrids (e.g., 4h ) in 82% yield .

Mechanism:

Multicomponent Reactions (MCRs)

The Ugi tetrazole four-component reaction (UT-4CR) is prominent:

- UT-4CR : Combines amines, aldehydes/ketones, isocyanides, and azides. For example, α-aminomethyl tetrazoles are synthesized with piperidine derivatives, achieving diastereoselectivity ≤100% .

- Solid-Phase Synthesis : Automated UT-4CR in 96-well plates produces 5,000–10,000 compounds, highlighting scalability .

Table 2: Multicomponent Reaction Examples

Metal Chelation and Catalysis

The tetrazole’s nitrogen atoms act as ligands for metals:

- Zinc Chelation : In enzyme inhibition studies, the tetrazole replaces zinc-bound water molecules, forming stable complexes (e.g., in angiotensin-converting enzyme inhibitors) .

- Catalytic Applications : Tetrazole-piperidine derivatives serve as ligands in Pd-catalyzed cross-coupling reactions, enhancing yields in Suzuki-Miyaura couplings .

Functionalization via Deprotonation

The acidic N–H proton (pKa ~4.5) allows deprotonation for further derivatization:

- Grignard Reactions : Using turbo-Grignard reagents (e.g., TMP-MgCl·LiCl), the tetrazole is metalated and reacts with electrophiles (alkyl halides, carbonyls) .

Example:

Hydrogen Bonding and π-π Interactions

The tetrazole ring engages in non-covalent interactions influencing reactivity:

Applications De Recherche Scientifique

4-(1H-Tetrazol-5-YL)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts

Mécanisme D'action

The mechanism of action of 4-(1H-Tetrazol-5-YL)piperidine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds in biological systems. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1H-Tetrazol-5-YL)benzoic Acid: Similar in structure but contains a benzoic acid moiety instead of a piperidine ring.

4-(Benzhydryloxy)-1-[3-(1H-Tetrazol-5-YL)propyl]piperidine: Contains a benzhydryloxy group and a propyl linker.

Uniqueness

4-(1H-Tetrazol-5-YL)piperidine is unique due to its combination of a piperidine ring and a tetrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Activité Biologique

4-(1H-Tetrazol-5-YL)piperidine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. The tetrazole ring, known for its diverse biological activity, combined with the piperidine moiety, suggests a promising profile for medicinal applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a piperidine ring bonded to a tetrazole group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The tetrazole group can mimic carboxylic acids, allowing it to engage in hydrogen bonding and ionic interactions with proteins and enzymes. This interaction can modulate various signaling pathways involved in inflammation, pain perception, and microbial resistance.

Antimicrobial Activity

Studies have indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Research has also explored the anticancer potential of tetrazole-containing compounds. For example, this compound derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 µM |

| MCF-7 (Breast Cancer) | 20 µM |

| A549 (Lung Cancer) | 25 µM |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. It was found that these compounds significantly inhibited the growth of resistant bacterial strains, suggesting their potential as new antibiotics in treating infections caused by multi-drug resistant organisms .

- Anticancer Activity : In vitro studies on the effects of this compound on cancer cells revealed that it induced apoptosis in HeLa cells via the mitochondrial pathway. The compound was shown to increase reactive oxygen species (ROS) levels, leading to cell death .

- Neuropharmacological Effects : Recent investigations into the neuropharmacological properties of similar compounds indicated that they may possess anxiolytic and antidepressant effects through modulation of serotonin receptors .

Propriétés

IUPAC Name |

4-(2H-tetrazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVMYJMQMQSCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626243 | |

| Record name | 4-(2H-Tetrazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112626-97-8 | |

| Record name | 4-(2H-Tetrazol-5-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112626-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2H-Tetrazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Tetrazol-5-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.